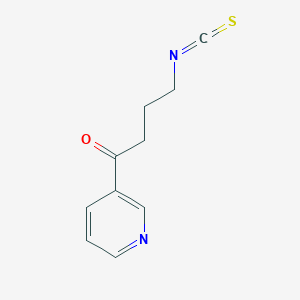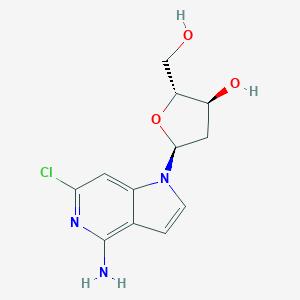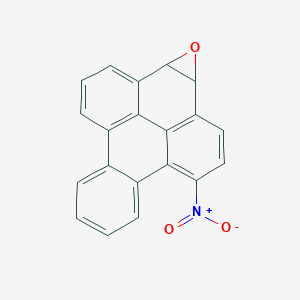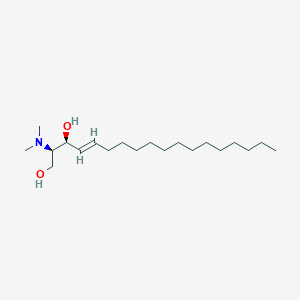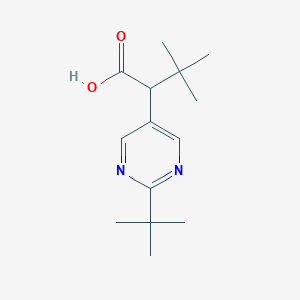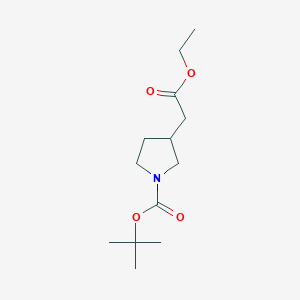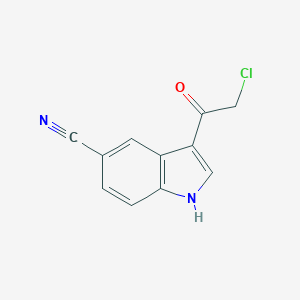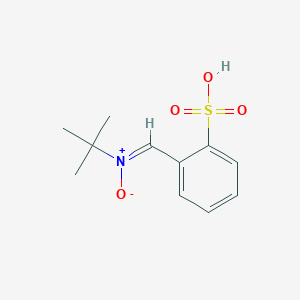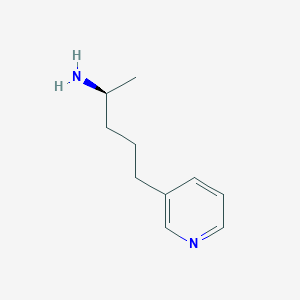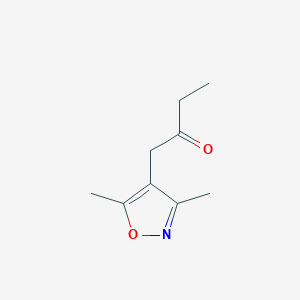
1-(3,5-Dimethylisoxazol-4-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylisoxazol-4-yl)butan-2-one, commonly known as DIMBOA, is a natural compound found in many plants, including maize, wheat, and rye. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants for defense against herbivores and pathogens. DIMBOA has been extensively studied for its potential applications in agriculture, medicine, and biotechnology.
Mechanism Of Action
The mechanism of action of DIMBOA is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell wall synthesis and energy metabolism. It may also act as a signaling molecule, regulating gene expression and metabolic pathways in plants and animals.
Biochemical And Physiological Effects
DIMBOA has been shown to have a range of biochemical and physiological effects in plants and animals. In plants, it has been shown to induce the production of phytoalexins, which are compounds that protect against pathogens. It has also been shown to enhance plant growth and photosynthesis under stress conditions. In animals, DIMBOA has been shown to have antioxidant and anti-inflammatory effects, as well as potential anticancer and antimicrobial properties.
Advantages And Limitations For Lab Experiments
The advantages of using DIMBOA in lab experiments include its natural origin, its wide range of potential applications, and its relatively low toxicity compared to synthetic pesticides and herbicides. However, its availability and cost may be limiting factors, as well as the need for further research into its mechanism of action and potential side effects.
Future Directions
Future research on DIMBOA could focus on its potential applications in biotechnology, particularly in the development of genetically modified crops with enhanced resistance to pests and pathogens. It could also be studied for its potential as a natural preservative in the food industry. Further research into its mechanism of action and potential side effects could also provide valuable insights into its potential applications in medicine and agriculture.
Synthesis Methods
There are several methods for synthesizing DIMBOA, including chemical synthesis and extraction from plant sources. Chemical synthesis involves the reaction of 3,5-dimethylisoxazole with butanone in the presence of a catalyst. Extraction from plant sources involves the isolation of DIMBOA from plant tissues using organic solvents and chromatographic techniques.
Scientific Research Applications
DIMBOA has been studied for its potential applications in agriculture, particularly as a natural pesticide and herbicide. It has been shown to have insecticidal and antifungal properties, making it a promising alternative to synthetic pesticides. DIMBOA has also been studied for its potential as a growth regulator and stress tolerance inducer in plants.
In medicine, DIMBOA has been studied for its potential anticancer and antimicrobial properties. It has been shown to have cytotoxic effects on cancer cells and to inhibit the growth of bacteria and fungi. DIMBOA has also been studied for its potential as an anti-inflammatory and antioxidant agent.
properties
CAS RN |
117504-27-5 |
|---|---|
Product Name |
1-(3,5-Dimethylisoxazol-4-yl)butan-2-one |
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)butan-2-one |
InChI |
InChI=1S/C9H13NO2/c1-4-8(11)5-9-6(2)10-12-7(9)3/h4-5H2,1-3H3 |
InChI Key |
OQDWGQSBPOQMLA-UHFFFAOYSA-N |
SMILES |
CCC(=O)CC1=C(ON=C1C)C |
Canonical SMILES |
CCC(=O)CC1=C(ON=C1C)C |
synonyms |
2-Butanone,1-(3,5-dimethyl-4-isoxazolyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



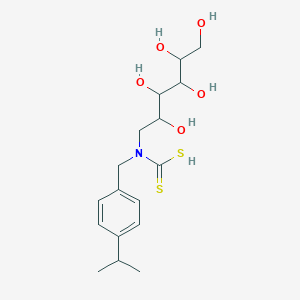
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)
![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)
